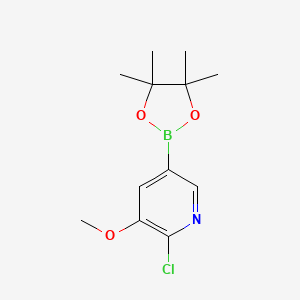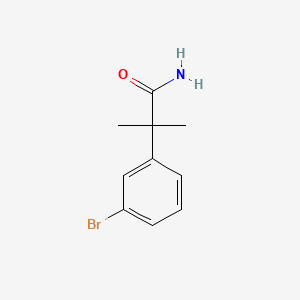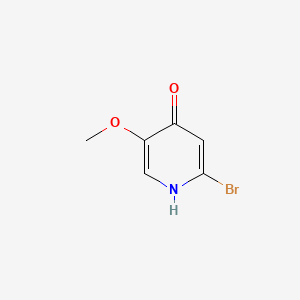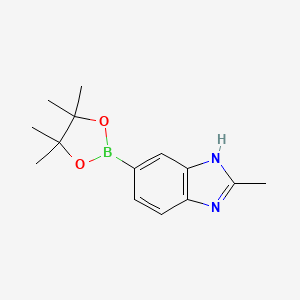
3-Hydroxybenzylphosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxybenzylphosphonic acid is an organic compound characterized by the presence of a hydroxyl group attached to a benzyl ring and a phosphonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxybenzylphosphonic acid typically involves the reaction of benzyl alcohol derivatives with phosphonic acid precursors. One common method includes the dealkylation of dialkyl phosphonates under acidic conditions, such as using concentrated hydrochloric acid. Another method involves the McKenna procedure, which uses bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production of phosphonic acids, including this compound, often employs large-scale dealkylation processes. These methods ensure high yields and purity, making the compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxybenzylphosphonic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phosphonic acid group can be reduced to phosphine derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acid chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of phosphine oxides or phosphines.
Substitution: Formation of benzyl esters or ethers.
Applications De Recherche Scientifique
3-Hydroxybenzylphosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various organic compounds and polymers.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-Hydroxybenzylphosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .
Comparaison Avec Des Composés Similaires
- 3-Hydroxyphenylphosphinyl-propanoic acid
- 2-Carboxyethylphenylphosphinic acid
- 3-Hydroxyphenylphosphinyl-propanoic acid
Comparison: 3-Hydroxybenzylphosphonic acid is unique due to its specific structural features, such as the presence of both a hydroxyl group and a phosphonic acid group on the benzyl ring. This dual functionality allows it to participate in a broader range of chemical reactions compared to similar compounds, making it more versatile for various applications .
Propriétés
IUPAC Name |
(3-hydroxyphenyl)methylphosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9O4P/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4,8H,5H2,(H2,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQZHOMUJKLUCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane]](/img/structure/B581014.png)

![6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B581017.png)






![(Z)-but-2-enedioic acid;(2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B581027.png)
![(7R,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B581029.png)

![N-[2-[2-[2-[Bis(carboxymethyl)amino]-5-(diazoacetyl)phenoxy]ethoxy]-4-methylphenyl]-N-(carboxymethyl](/img/new.no-structure.jpg)
